molecular formula C14H20N6O B2478291 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea CAS No. 2034525-43-2

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea

Cat. No.: B2478291
CAS No.: 2034525-43-2
M. Wt: 288.355
InChI Key: GUKDOYLGGSIVTL-UHFFFAOYSA-N
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Description

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.

    Attachment of the Propyl Group: The triazolopyrimidine core is then functionalized with a propyl group through nucleophilic substitution reactions.

    Introduction of the Cyclopentylurea Moiety: Finally, the cyclopentylurea group is introduced via a reaction with an appropriate isocyanate or urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which confers distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopentyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c21-14(19-12-5-1-2-6-12)15-7-3-4-11-8-16-13-17-10-18-20(13)9-11/h8-10,12H,1-7H2,(H2,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKDOYLGGSIVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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